molecular formula C22H25FN2O6 B5129745 1-(4-fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate

1-(4-fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate

Cat. No. B5129745
M. Wt: 432.4 g/mol
InChI Key: CVYKGXRKAFRQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate, commonly known as FMPA, is a chemical compound that has been studied for its potential use in scientific research. FMPA belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of FMPA is not fully understood. However, it has been found to affect various neurotransmitter systems in the brain, including the GABAergic, serotonergic, and noradrenergic systems. FMPA has been found to modulate the activity of these neurotransmitter systems, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
FMPA has been found to have various biochemical and physiological effects. It has been found to increase the levels of GABA and serotonin in the brain, leading to its anxiolytic and antidepressant properties. FMPA has also been found to modulate the activity of the noradrenergic system, leading to its potential use in the treatment of neuropathic pain. In addition, FMPA has been found to have anticonvulsant properties, possibly through its modulation of the GABAergic system.

Advantages and Limitations for Lab Experiments

FMPA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have a high degree of purity. FMPA has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, there are also some limitations to the use of FMPA in lab experiments. Its exact mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for the study of FMPA. One potential direction is to further investigate its potential use in the treatment of drug addiction and withdrawal symptoms. Another direction is to investigate its potential use in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of FMPA and its effects on different neurotransmitter systems in the brain.
Conclusion:
In conclusion, FMPA is a chemical compound that has been studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant properties. FMPA has potential use in the treatment of neuropathic pain, drug addiction, and withdrawal symptoms. Further research is needed to fully understand the mechanism of action of FMPA and its potential uses in different neurological disorders.

Synthesis Methods

The synthesis of FMPA involves the reaction of piperazine with 4-fluorobenzyl chloride and 3-methylphenoxyacetic acid. The resulting compound is then converted to its oxalate salt form. The synthesis of FMPA has been reported in various research articles and can be performed using standard laboratory techniques.

Scientific Research Applications

FMPA has been studied for its potential use in various scientific research applications. It has been found to have anticonvulsant, anxiolytic, and antidepressant properties. FMPA has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic. In addition, FMPA has been found to have potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2.C2H2O4/c1-16-3-2-4-19(13-16)25-15-20(24)23-11-9-22(10-12-23)14-17-5-7-18(21)8-6-17;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYKGXRKAFRQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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